Cas no 1119396-15-4 (5-(2-Chloropyridin-4-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole)
5-(2-Chloropyridin-4-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole Chemical and Physical Properties
Names and Identifiers
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- 5-(2-chloropyridin-4-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole
- 2-Chloro-4-[3-(2-methoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-pyridine
- 5-(2-Chloropyridin-4-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole
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- Inchi: 1S/C14H10ClN3O2/c1-19-11-5-3-2-4-10(11)13-17-14(20-18-13)9-6-7-16-12(15)8-9/h2-8H,1H3
- InChI Key: KBABFMMYBONNMA-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CN=1)C1=NC(C2C=CC=CC=2OC)=NO1
Computed Properties
- Exact Mass: 287.046
- Monoisotopic Mass: 287.046
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 321
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 61
5-(2-Chloropyridin-4-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM485981-1g |
5-(2-Chloropyridin-4-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole |
1119396-15-4 | 97% | 1g |
$681 | 2023-03-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD606539-1g |
5-(2-Chloropyridin-4-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole |
1119396-15-4 | 97% | 1g |
¥4774.0 | 2023-04-05 |
5-(2-Chloropyridin-4-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 5-(2-Chloropyridin-4-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole
Recent Advances in the Study of 5-(2-Chloropyridin-4-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole (CAS: 1119396-15-4)
The compound 5-(2-Chloropyridin-4-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole (CAS: 1119396-15-4) has recently emerged as a promising scaffold in medicinal chemistry research. This heterocyclic compound, featuring both oxadiazole and pyridine moieties, has drawn significant attention due to its potential pharmacological applications. Recent studies have focused on its synthesis optimization, structural characterization, and biological evaluation, particularly in the context of kinase inhibition and anti-inflammatory activity.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against several protein kinases involved in inflammatory pathways. The researchers employed molecular docking studies to elucidate the binding mode of 1119396-15-4 within the ATP-binding pocket of target kinases, revealing key interactions with hinge region residues. These findings were supported by in vitro enzymatic assays showing IC50 values in the low micromolar range for selected kinase targets.
Structural-activity relationship (SAR) studies have been conducted to explore modifications of the 1,2,4-oxadiazole core and the substitution patterns on both the pyridine and phenyl rings. Research indicates that the 2-chloro substituent on the pyridine ring and the 2-methoxy group on the phenyl ring are crucial for maintaining biological activity. These findings were published in a recent issue of Bioorganic & Medicinal Chemistry Letters, highlighting the compound's potential as a lead structure for further optimization.
The synthetic route to 1119396-15-4 has been refined in recent years, with several research groups reporting improved yields and purity. A 2022 publication in Organic Process Research & Development described a scalable synthesis method using microwave-assisted cyclization, achieving an overall yield of 68% with >99% purity. This advancement addresses previous challenges in the large-scale production of this compound for preclinical studies.
Current research directions include investigating the compound's pharmacokinetic properties and potential therapeutic applications. Preliminary in vivo studies in rodent models have shown promising anti-inflammatory effects with favorable safety profiles. However, further optimization of the molecule's metabolic stability and bioavailability is needed before clinical development can be considered.
The unique structural features of 5-(2-Chloropyridin-4-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole continue to attract interest from both academic and industrial researchers. Its dual functionality as both a hydrogen bond acceptor and donor, combined with appropriate lipophilicity, makes it an attractive scaffold for drug discovery programs targeting various disease pathways.
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